molecular formula C26H20FN3O2 B3018394 5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866341-49-3

5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B3018394
CAS No.: 866341-49-3
M. Wt: 425.463
InChI Key: CEKDXKYBEWDRFJ-UHFFFAOYSA-N
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Description

5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H20FN3O2 and its molecular weight is 425.463. The purity is usually 95%.
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Biological Activity

5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple organic reactions. A common method includes:

  • Formation of the Quinoline Core : Achieved through Skraup synthesis involving aniline derivatives.
  • Introduction of Dioxino Group : Reacting the quinoline intermediate with diol compounds under acidic conditions.
  • Cyclization to Form Pyrazolo Group : Final cyclization with hydrazine derivatives.

This multi-step approach allows for the introduction of various substituents that enhance biological activity.

Biological Mechanisms

The compound exhibits several biological activities attributed to its unique structure:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through interactions with specific molecular targets involved in tumor growth. For instance, it has shown promising results against BRCA1/2 mutant cancer cells with low EC50 values (0.3 nM for MX-1 cells) .
  • Enzyme Inhibition : It acts as a poly(ADP-ribose) polymerase (PARP) inhibitor, crucial for DNA repair processes. The compound demonstrated potent inhibition of PARP1 and PARP2 with Ki values of 1.2 nM and 0.87 nM, respectively .
  • Anti-inflammatory Effects : Its structure allows it to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Efficacy : In a study involving a breast cancer xenograft model (BRCA1 mutant MX-1), the compound displayed significant antitumor efficacy when administered orally, either as a single agent or in combination with chemotherapy drugs .
  • Mechanistic Studies : Molecular docking studies have indicated that the compound interacts favorably with target enzymes and receptors due to its structural features, enhancing its potential as a therapeutic agent .

Table 1: Biological Activity Summary

Activity TypeTarget/MechanismEC50/Ki ValuesReference
AnticancerBRCA1 mutant cellsEC50 = 0.3 nM
PARP InhibitionPARP1/2Ki = 1.2 nM / 0.87 nM
Anti-inflammatoryInflammatory pathwaysNot specified

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Formation of Quinoline CoreSkraup SynthesisAniline derivatives, Glycerol
Dioxino Group IntroductionAcidic ReactionDiol compounds
Pyrazolo Group CyclizationCyclizationHydrazine derivatives

Properties

IUPAC Name

17-[(4-fluorophenyl)methyl]-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O2/c1-16-2-6-18(7-3-16)25-21-15-30(14-17-4-8-19(27)9-5-17)22-13-24-23(31-10-11-32-24)12-20(22)26(21)29-28-25/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKDXKYBEWDRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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